molecular formula C17H18N2O4 B2565771 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide CAS No. 1090663-72-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B2565771
CAS No.: 1090663-72-1
M. Wt: 314.341
InChI Key: LMBPPFHYOVICOO-UHFFFAOYSA-N
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Description

“N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is an organic compound that features a cyano group, a dimethylpropyl chain, and a chromenyl moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” can be approached through several steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Attachment of the Acetamide Group: The chromenyl compound can then be reacted with chloroacetic acid to introduce the acetamide group.

    Introduction of the Cyano Group: The final step involves the reaction of the intermediate with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with chromenyl groups are often explored as catalysts in organic reactions.

    Materials Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the cyano group.

    Antioxidant Activity: Chromenyl compounds are known for their antioxidant properties.

Medicine

    Drug Development: Potential lead compounds for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry

    Dyes and Pigments: Chromenyl compounds are used in the synthesis of dyes and pigments due to their vibrant colors.

Mechanism of Action

The mechanism of action of “N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” would depend on its specific application:

    Enzyme Inhibition: The cyano group can interact with the active site of enzymes, inhibiting their activity.

    Antioxidant Activity: The chromenyl moiety can scavenge free radicals, preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenyl structure.

    Nitriles: Compounds containing cyano groups.

    Acetamides: Compounds with an acetamide functional group.

Uniqueness

“N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide” is unique due to the combination of these functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

This outline provides a comprehensive framework for understanding and discussing the compound “this compound

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(2)17(3,10-18)19-15(20)9-22-13-6-4-12-5-7-16(21)23-14(12)8-13/h4-8,11H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPPFHYOVICOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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